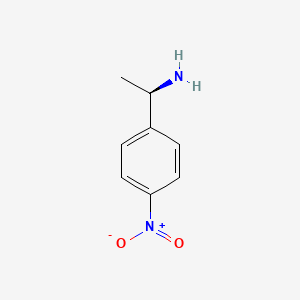

(R)-1-(4-Nitrophenyl)ethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-(4-nitrophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-6(9)7-2-4-8(5-3-7)10(11)12/h2-6H,9H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAEVOBPXEHVUFY-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30361439 | |

| Record name | (1R)-1-(4-Nitrophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30361439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22038-87-5 | |

| Record name | (αR)-α-Methyl-4-nitrobenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22038-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R)-1-(4-Nitrophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30361439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-1-(4-Nitrophenyl)ethanamine physical and chemical properties

An In-depth Technical Guide to (R)-1-(4-Nitrophenyl)ethanamine

Introduction

This compound is a chiral organic compound that serves as a crucial building block in modern organic and medicinal chemistry. Its structure, featuring a stereogenic center, a primary amine, and an electron-withdrawing nitro group on a phenyl ring, makes it a versatile intermediate for the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, applications, and safety protocols, tailored for researchers, scientists, and professionals in drug development. Its principal value lies in its role as a chiral precursor for synthesizing enantiomerically pure active pharmaceutical ingredients (APIs).[1]

Physicochemical and Spectroscopic Properties

The distinct properties of this compound and its common hydrochloride salt form are fundamental to its application in synthesis.

Physical and Chemical Data Summary

The key physical and chemical characteristics are summarized in the table below for quick reference. The data pertains to the free amine unless otherwise specified.

| Property | Value | Source(s) |

| IUPAC Name | (1R)-1-(4-nitrophenyl)ethanamine | [2] |

| CAS Number | 22038-87-5 | [2] |

| Molecular Formula | C₈H₁₀N₂O₂ | [1][2] |

| Molecular Weight | 166.18 g/mol | [2][3] |

| Appearance | Solid, crystalline. Color can be white, light yellow, or yellow-green. | [4][5][6] |

| Melting Point | 173-175°C (hydrochloride salt) | [4] |

| Solubility | The hydrochloride salt is soluble in water and polar organic solvents. | [4][5] |

| Stability | The hydrochloride salt is reported to be light-sensitive and hygroscopic. | [5] |

Spectroscopic Profile

Spectroscopic data is critical for the structural confirmation and purity assessment of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons (typically two doublets in the 7-8.5 ppm region due to the para-substitution), a quartet for the methine proton (CH), a doublet for the methyl group (CH₃), and a broad singlet for the amine protons (NH₂).[7][8]

-

¹³C NMR : The carbon NMR spectrum provides information on the carbon framework of the molecule. Specific spectral data can be found in chemical databases.[9]

-

-

Infrared (IR) Spectroscopy : The IR spectrum would characteristically display absorption bands corresponding to:

-

N-H stretching of the primary amine.

-

Asymmetric and symmetric stretching of the nitro group (NO₂).

-

C-H stretching from the aromatic ring and the alkyl chain.

-

C=C stretching from the aromatic ring.[7]

-

Synthesis and Purification

The enantioselective synthesis of this compound is paramount to its utility. Asymmetric synthesis methods are commonly employed to achieve high enantiomeric purity.[1]

General Synthesis Approach: Asymmetric Reductive Amination

A prevalent strategy for synthesizing chiral amines is the asymmetric reductive amination of a corresponding ketone. This approach offers good control over the stereochemistry.

Caption: Asymmetric reductive amination of 4-nitroacetophenone.

Detailed Experimental Protocol

This is a representative protocol and may require optimization based on specific laboratory conditions and desired scale.

-

Imine Formation: To a solution of 4-nitroacetophenone in a suitable solvent (e.g., methanol or toluene), add an ammonia source such as ammonium acetate. Heat the mixture to facilitate the formation of the corresponding imine, often with removal of water.

-

Asymmetric Reduction: Cool the reaction mixture containing the in-situ generated imine. Introduce a chiral catalyst system (e.g., a transition metal complex with a chiral ligand).

-

Hydrogenation: Introduce a reducing agent. For catalytic transfer hydrogenation, formic acid or isopropanol can be used. Alternatively, perform the reaction under an atmosphere of hydrogen gas.

-

Work-up and Isolation: After the reaction is complete (monitored by TLC or GC), quench the reaction and remove the catalyst by filtration. Extract the product into an organic solvent.

-

Purification: The crude product can be purified by crystallization, often after conversion to its hydrochloride salt by treating the amine solution with hydrochloric acid. Recrystallization from a suitable solvent system (e.g., ethanol/ether) yields the purified product.

Applications in Research and Drug Development

This compound is a valuable intermediate, primarily in the pharmaceutical sector.[1]

-

Pharmaceutical Intermediate : Its bifunctional nature allows it to be a precursor for a variety of APIs. The amine group serves as a nucleophile or a point for amide bond formation, while the nitro group can be readily reduced to an aniline, which can then be further functionalized. The related compound, 4-nitrophenethylamine hydrochloride, is a known intermediate in the synthesis of Mirabegron, a medication for overactive bladder.[10][11] It is also used in the synthesis of drugs for cancer, depression, and infectious diseases.[1]

-

Chiral Auxiliary and Catalyst : In some contexts, chiral amines like this can be used as resolving agents or as components of catalysts in other asymmetric reactions.[1]

-

Synthesis of Complex Molecules : It is used in the synthesis of specialized chemical structures, such as ortho-metalated primary phenethylamine complexes.[12]

Safety, Handling, and Storage

Proper handling and storage are crucial due to the potential hazards associated with this compound and its hydrochloride salt.

Hazard Identification and Personal Protective Equipment (PPE)

-

Hazards : The hydrochloride salt is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4][13]

-

Personal Protective Equipment :

-

Eye/Face Protection : Wear chemical safety goggles or a face shield.[13]

-

Skin Protection : Wear appropriate chemical-resistant gloves and protective clothing to prevent skin contact.[1][13]

-

Respiratory Protection : Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.[14]

-

First Aid Measures

-

Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids, and seek medical attention.[13]

-

Skin Contact : Wash off immediately with soap and plenty of water. If irritation persists, consult a physician.[13]

-

Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[13]

-

Ingestion : Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical advice.[13]

Handling and Storage

-

Handling : Avoid contact with skin, eyes, and clothing. Avoid formation of dust. Handle in accordance with good industrial hygiene and safety practices.[6][15]

-

Storage : Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. Store away from incompatible materials such as strong acids and strong oxidizing agents.[4][6] The hydrochloride salt should be protected from light and moisture.[5]

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

ChemBK. (1R)-1-(4-nitrophenyl)ethanamine hydrochloride. [Link]

-

The Royal Society of Chemistry. SUPPLEMENTARY DATA. [Link]

-

ChemBK. (1R)-1-(4-nitrophenyl)ethanamine. [Link]

-

TradeIndia. (S)-1-(4-Nitrophenyl)ethylamine Hydrochloride. [Link]

-

PubChem. 1-(4-Nitrophenyl)ethanamine. National Center for Biotechnology Information. [Link]

-

Angene Chemical. Safety Data Sheet - this compound hydrochloride. [Link]

-

Fisher Scientific. SAFETY DATA SHEET - 2-(4-Nitrophenyl)ethylamine hydrochloride (2024). [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

-

Google Patents. WO 2015/155664 A1. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). [Link]

-

Scribd. 4 Nitrophenethylamine. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. 2-(4-Nitrophenyl)ethanamine Hydrochloride: A Versatile Chemical Compound with Wide Applications. [Link]

- Google Patents. CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride.

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | C8H10N2O2 | CID 1268056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(4-Nitrophenyl)ethanamine | C8H10N2O2 | CID 591995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. (S)-1-(4-Nitrophenyl)ethylamine Hydrochloride - Best Price for Research R&D Applications [jigspharma.com]

- 6. fishersci.com [fishersci.com]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. (R)-1-(4-NITRO-PHENYL)-ETHYLAMINE(22038-87-5) 13C NMR spectrum [chemicalbook.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride - Google Patents [patents.google.com]

- 12. 4-Nitrophenethylamine hydrochloride | 29968-78-3 [chemicalbook.com]

- 13. angenechemical.com [angenechemical.com]

- 14. biosynth.com [biosynth.com]

- 15. fishersci.es [fishersci.es]

An In-depth Technical Guide to (R)-1-(4-Nitrophenyl)ethanamine: Synthesis, Applications, and Experimental Considerations

This guide provides a comprehensive technical overview of (R)-1-(4-Nitrophenyl)ethanamine (CAS No. 22038-87-5), a critical chiral building block in modern organic synthesis and pharmaceutical development. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the compound's fundamental properties, stereoselective synthesis strategies, key applications, and essential safety protocols. The insights herein are grounded in established chemical principles and field-proven methodologies to empower your research and development endeavors.

Core Compound Identity and Physicochemical Properties

This compound is a chiral primary amine featuring a stereocenter at the alpha-carbon adjacent to the nitrophenyl ring.[1][2] This specific enantiomer is a valuable intermediate, primarily because the amine group provides a reactive handle for further functionalization, while the nitro group can be readily reduced to an aniline, opening pathways to a diverse array of more complex molecules.[3][4]

The fundamental properties of this compound are summarized below, providing a foundational dataset for experimental design.

| Property | Value | Source(s) |

| CAS Number | 22038-87-5 | [5][6][7] |

| Molecular Formula | C₈H₁₀N₂O₂ | [5][6] |

| Molecular Weight | 166.18 g/mol | [6][8] |

| IUPAC Name | (1R)-1-(4-nitrophenyl)ethanamine | [6] |

| Appearance | White to yellow or brown crystalline solid/powder | [9][10] |

| Melting Point | Data varies; the hydrochloride salt melts at ~248-250°C. | [9] |

| Solubility | Soluble in water and various organic solvents. | [9][11] |

| SMILES | C[O-]">C@HN | [6] |

| InChIKey | RAEVOBPXEHVUFY-ZCFIWIBFSA-N | [6] |

Strategic Pathways to Enantiopurity: Synthesis and Resolution

Obtaining this compound in high enantiomeric purity is paramount for its application in pharmaceuticals, where stereochemistry dictates biological activity.[12] The two primary strategies employed are direct asymmetric synthesis and the resolution of a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis, or chiral synthesis, aims to create the desired enantiomer directly from prochiral starting materials.[12][13] This approach is elegant as it avoids the loss of 50% of the material inherent in classical resolutions.[14] Methods such as asymmetric reductive amination of 4-nitroacetophenone or other catalytic asymmetric transformations can be employed.

The causality behind this strategy lies in the use of a chiral catalyst or auxiliary that creates a diastereomeric transition state, lowering the activation energy for the formation of one enantiomer over the other.

Caption: Conceptual workflow for asymmetric synthesis.

Chiral Resolution of Racemic 1-(4-Nitrophenyl)ethanamine

Chiral resolution is a robust and widely practiced method for separating a racemic mixture into its constituent enantiomers.[14] This technique is particularly effective for amines, which readily form salts with chiral acids.

Principle of Operation: The core principle involves reacting the racemic amine with a single enantiomer of a chiral resolving agent (e.g., (+)-tartaric acid).[14][15] This reaction creates a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties, most critically, different solubilities in a given solvent system.[14] This solubility difference allows for their separation via fractional crystallization. The less soluble diastereomeric salt crystallizes out of the solution, while the more soluble one remains in the mother liquor.

Experimental Workflow:

-

Diastereomeric Salt Formation: The racemic amine is dissolved in a suitable solvent and treated with approximately 0.5 molar equivalents of an enantiopure chiral acid (e.g., (+)-tartaric acid, (-)-dibenzoyltartaric acid, (+)-camphor-10-sulfonic acid).[15] The use of 0.5 equivalents is a strategic choice in screening, as it maximizes the enrichment of the less soluble salt.

-

Fractional Crystallization: The solution is cooled or slowly evaporated to induce crystallization of the less soluble diastereomeric salt. The choice of solvent is critical and often requires empirical screening to achieve efficient separation.

-

Isolation: The crystallized salt is isolated by filtration. At this stage, the salt contains an enriched concentration of the desired (R)-amine.

-

Liberation of the Free Amine: The isolated diastereomeric salt is treated with a base (e.g., NaOH, NaHCO₃) to neutralize the chiral acid and liberate the enantiomerically enriched free amine. The amine can then be extracted into an organic solvent and purified.

-

Racemization of Unwanted Enantiomer (Optional): To improve process economy, the (S)-amine remaining in the mother liquor can be isolated and racemized through a chemical process, allowing it to be recycled back into the resolution process.[16]

Caption: Workflow for chiral resolution by diastereomeric salt crystallization.

Enzymatic Kinetic Resolution (EKR)

Biocatalysis offers a powerful, green alternative for chiral separations.[17] Enzymatic kinetic resolution (EKR) utilizes the high stereoselectivity of enzymes, typically lipases, to differentiate between enantiomers.[18]

Principle of Operation: In a typical EKR of a racemic amine, an enzyme like Candida antarctica lipase B (CAL-B) catalyzes the acylation of one enantiomer much faster than the other.[18][19] For instance, the enzyme might selectively convert the (S)-amine into an amide, leaving the unreacted (R)-amine behind. The separation of the resulting amide from the unreacted amine is typically straightforward due to their different chemical properties.

A more advanced version is Dynamic Kinetic Resolution (DKR) , which couples the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer.[19][20] This is often achieved with a metal catalyst (e.g., a Ruthenium complex) that continuously converts the unwanted (S)-amine back into the racemate, allowing the enzyme to theoretically convert 100% of the starting material into the desired (R)-product (in its acylated form).[19][20]

Caption: Principle of Enzymatic Kinetic Resolution (EKR).

Applications in Pharmaceutical and Chemical Synthesis

The utility of this compound stems from its identity as a chiral synthon. It serves as a starting material or intermediate in the synthesis of a wide range of biologically active molecules.

-

Pharmaceutical Intermediates: It is a key intermediate for various synthetic drugs, including those with anti-tumor, anti-depressant, and anti-infectious disease properties.[1][2]

-

Synthesis of Mirabegron: Patent literature describes the use of related nitrophenylethylamine derivatives as intermediates in the synthesis of Mirabegron, a β3 adrenergic agonist used to treat overactive bladder.[21] This highlights its direct relevance to commercial drug manufacturing.

-

Chiral Auxiliaries and Catalysts: The amine functionality allows it to be used as a chiral base or as a precursor to chiral ligands for asymmetric catalysis, guiding the stereochemical outcome of other reactions.

-

Derivatization for Further Synthesis: The nitro group can be readily reduced to an amine, yielding a chiral diamine. This resulting aminophenyl derivative is a versatile building block for constructing complex heterocyclic structures or for use in polymer chemistry.[3][22]

Safety, Handling, and Storage

Proper handling of this compound and its hydrochloride salt is crucial for laboratory safety. The following information is synthesized from available Safety Data Sheets (SDS).[10][23][24]

GHS Hazard and Precautionary Statements:

| Code | Statement |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P280 | Wear protective gloves/eye protection/face protection. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Protocol for Safe Handling:

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[23]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield meeting standards like NIOSH (US) or EN 166 (EU).[23][25]

-

Skin Protection: Wear compatible, chemical-resistant gloves and a lab coat.[25]

-

Respiratory Protection: If dust formation is significant, use an approved particulate respirator.[24]

-

-

Storage: Store in a tightly closed container in a cool, dry, and dark place. Keep away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[9][25]

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[23]

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[23]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek immediate medical attention.[23]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and consult a physician.[23]

-

Conclusion

This compound is more than a simple chemical; it is an enabling tool for the creation of stereochemically complex and biologically important molecules. A thorough understanding of its properties, coupled with a strategic approach to its synthesis—whether through direct asymmetric methods or robust resolution techniques—is essential for any scientist working in drug discovery or fine chemical synthesis. By adhering to rigorous experimental protocols and stringent safety measures, researchers can fully leverage the synthetic potential of this invaluable chiral building block.

References

- Appchem. (n.d.). This compound | 22038-87-5.

- ChemBK. (2024, April 9). 22038-87-5 - Introduction.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- ChemBK. (2024, April 9). (1R)-1-(4-nitrophenyl)ethanamine hydrochloride - Introduction.

- Apollo Scientific. (n.d.). 22038-87-5 Cas No. | (R)-1-(4-Nitrophenyl)-ethylamine.

- ChemBK. (2024, April 9). (1R)-1-(4-nitrophenyl)ethanamine - Introduction.

- ChemicalBook. (n.d.). (R)-1-(4-nitro-phenyl)-ethylamine(22038-87-5) 13 c nmr.

- BOC Sciences. (n.d.). (R)-1-(4-nitrophenyl)ethan-1-amine, 95+% (CAS.22038-87-5).

- Gotor, V., et al. (n.d.). Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine. Organic & Biomolecular Chemistry.

- CymitQuimica. (n.d.). This compound hydrochloride.

- National Center for Biotechnology Information. (n.d.). 1-(4-Nitrophenyl)ethanamine. PubChem Compound Database.

- Angene Chemical. (2025, March 27). Safety Data Sheet - this compound hydrochloride.

- Fisher Scientific. (2024, February 17). SAFETY DATA SHEET - 2-(4-Nitrophenyl)ethylamine hydrochloride.

- Fisher Scientific. (2025, December 24). SAFETY DATA SHEET - 2-(4-Nitrophenyl)ethylamine hydrochloride.

- TCI Chemicals. (n.d.). SAFETY DATA SHEET - 1-Ethynyl-4-nitrobenzene.

- Paetzold, J., & Bäckvall, J. E. (2005). Chemoenzymatic dynamic kinetic resolution of primary amines. Journal of the American Chemical Society, 127(50), 17620-1.

- Autech Industry Co.,Limited. (n.d.). (S)-1-(4-Nitrophenyl)ethylamine Hydrochloride. Retrieved from Autech Industry Co.,Limited website.

- Biosynth. (2019, October 17). Safety Data Sheet - 2-(4-Nitrophenyl)ethylamine hydrochloride.

- CHIRALEN. (n.d.). This compound.

- Google P

- Sigma-Aldrich. (n.d.). Chiral Amines in Asymmetric Synthesis.

- DiVA portal. (n.d.). Enzymatic Cascade for Dynamic Kinetic Resolution of Amines.

- Organic Chemistry Portal. (n.d.). Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines.

- The Royal Society of Chemistry. (n.d.).

- Scribd. (n.d.). 4 Nitrophenethylamine.

- Purdue University. (n.d.). The Ghosh Laboratory: New Asymmetric Synthesis Research.

- Wikipedia. (n.d.). Chiral resolution.

- Chiralpedia. (2024, August 14). Understanding the Fundamentals of Asymmetric Synthesis.

- Onyx Scientific. (n.d.).

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). 2-(4-Nitrophenyl)

- ChemicalBook. (2025, July 24). 4-Nitrophenethylamine hydrochloride | 29968-78-3.

- Google Patents. (n.d.). CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride.

- Sigma-Aldrich. (n.d.). 4-Nitrophenethylamine 95 29968-78-3.

- Cardiff University Blogs. (n.d.).

- O'Donoghue, A. C., et al. (2022). Asymmetric Synthesis of Heterocyclic Chloroamines and Aziridines by Enantioselective Protonation of Catalytically Generated Enamines.

- Caltagirone, C., et al. (2020). Controlling the Kinetics of an Enzymatic Reaction through Enzyme or Substrate Confinement into Lipid Mesophases with Tunable Structural Parameters. Molecules, 25(14), 3247.

Sources

- 1. chembk.com [chembk.com]

- 2. chembk.com [chembk.com]

- 3. scribd.com [scribd.com]

- 4. nbinno.com [nbinno.com]

- 5. appchemical.com [appchemical.com]

- 6. This compound | C8H10N2O2 | CID 1268056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 22038-87-5 Cas No. | (R)-1-(4-Nitrophenyl)-ethylamine | Apollo [store.apolloscientific.co.uk]

- 8. (R)-1-(4-NITRO-PHENYL)-ETHYLAMINE(22038-87-5) 13C NMR [m.chemicalbook.com]

- 9. chembk.com [chembk.com]

- 10. fishersci.es [fishersci.es]

- 11. (S)-1-(4-Nitrophenyl)ethylamine Hydrochloride - Best Price for Research R&D Applications [jigspharma.com]

- 12. Understanding the Fundamentals of Asymmetric Synthesis – Chiralpedia [chiralpedia.com]

- 13. Purdue Chemistry: The Ghosh Laboratory: New Asymmetric Synthesis Research [chem.purdue.edu]

- 14. Chiral resolution - Wikipedia [en.wikipedia.org]

- 15. onyxipca.com [onyxipca.com]

- 16. rsc.org [rsc.org]

- 17. diva-portal.org [diva-portal.org]

- 18. researchgate.net [researchgate.net]

- 19. Chemoenzymatic dynamic kinetic resolution of primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines [organic-chemistry.org]

- 21. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 22. 4-硝基苯乙胺 盐酸盐 95% | Sigma-Aldrich [sigmaaldrich.com]

- 23. angenechemical.com [angenechemical.com]

- 24. biosynth.com [biosynth.com]

- 25. fishersci.com [fishersci.com]

Spectroscopic data for (R)-1-(4-Nitrophenyl)ethanamine (NMR, IR, Mass Spec)

This technical guide provides an in-depth analysis of the spectroscopic data for the chiral compound (R)-1-(4-Nitrophenyl)ethanamine. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on the interpretation of spectral features and the underlying principles, providing a valuable resource for the structural elucidation and characterization of this and similar molecules.

Introduction

This compound is a chiral primary amine of significant interest in synthetic organic chemistry and medicinal chemistry. Its structure, featuring a stereocenter adjacent to a nitrophenyl ring, makes it a valuable building block for the synthesis of various chiral ligands, catalysts, and biologically active compounds. Accurate structural confirmation and purity assessment are paramount, necessitating a thorough analysis of its spectroscopic properties. This guide delves into the key spectroscopic techniques used to characterize this molecule, providing both the data and the scientific rationale behind its interpretation.

Molecular Structure and Spectroscopic Overview

The structure of this compound is presented below. The key structural features that give rise to its characteristic spectroscopic signals are the aromatic nitrophenyl group, the chiral ethylamine side chain, and the primary amine functionality.

Figure 2: Key fragmentation pathways of this compound in Mass Spectrometry.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented. Specific instrument parameters may vary.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and lock the instrument to the deuterium signal of the solvent. Shim the magnetic field to achieve optimal resolution.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans is typically required due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

FTIR Spectroscopy

-

Sample Preparation: For a liquid sample, place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

Sample Spectrum: Place the prepared sample in the spectrometer's sample holder and acquire the IR spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.

GC-MS

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the gas chromatograph. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the GC column. A typical column for this analysis would be a nonpolar or medium-polarity column (e.g., DB-5ms).

-

MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting ions are separated by their mass-to-charge ratio.

-

Data Analysis: The resulting mass spectrum for each chromatographic peak is recorded, allowing for the identification of the compound based on its fragmentation pattern and comparison to spectral libraries.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, the IR spectrum identifies the key functional groups, and the mass spectrum provides the molecular weight and characteristic fragmentation pattern. This detailed analysis serves as a valuable reference for researchers working with this compound and highlights the power of modern spectroscopic techniques in chemical analysis.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Ananikov, V. P., & Orlov, N. V. (2011). “In tube” NMR procedure for analysis of Chiral alcohols and amines. Green Chemistry Blog, Royal Society of Chemistry.

- Drawell. (2025).

- University of Notre Dame. (2023).

- Wolf, J. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.

- Ananikov, V. P., & Orlov, N. V. (2011). NMR Analysis of Chiral Alcohols and Amines: Development of Environmentally Benign "In Tube" Procedure with High Effici. Green Chemistry, 13(8), 2036-2041.

- University of Colorado Boulder, Department of Chemistry. IR Spectroscopy of Liquids.

- Northern Illinois University, Department of Chemistry and Biochemistry.

- Chen, C. Y., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Applied Sciences, 8(7), 1022.

- Davidson, J. T., & Jackson, G. P. (2019). The differentiation of 2,5-dimethoxy-N-(N-methoxybenzyl)phenethylamine (NBOMe) isomers using GC retention indices and multivaria. Forensic Chemistry, 14, 100160.

- Takahashi, M., et al. (2008). Analysis of Phenethylamines and Tryptamines in Designer Drugs Using Gas Chromatography-mass Spectrometry. Chemical and Pharmaceutical Bulletin, 56(6), 804-809.

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]

Enantioselective synthesis of (R)-1-(4-Nitrophenyl)ethanamine

An In-Depth Technical Guide to the Enantioselective Synthesis of (R)-1-(4-Nitrophenyl)ethanamine

Executive Summary

This compound is a critical chiral building block in the pharmaceutical industry, most notably as a key intermediate in the synthesis of Mirabegron, a drug for treating overactive bladder. The stereochemistry at the amine-bearing carbon is crucial for pharmacological activity, demanding highly efficient and enantioselective synthetic methods. This guide provides a detailed exploration of the core strategies for producing this compound in its enantiomerically pure (R)-form, designed for researchers, chemists, and process development scientists. We will dissect three principal methodologies: biocatalytic transamination, transition metal-catalyzed asymmetric hydrogenation, and enzymatic kinetic resolution. The discussion emphasizes the underlying scientific principles, causality behind experimental choices, and provides field-proven protocols to ensure reproducibility and high fidelity.

Introduction: The Strategic Importance of this compound

Chiral amines are ubiquitous structural motifs in over 40% of active pharmaceutical ingredients (APIs), where a specific enantiomer is often responsible for the desired therapeutic effect while the other may be inactive or even cause adverse effects.[1] this compound, a deceptively simple structure, exemplifies this principle. Its primary value lies in its role as a precursor for more complex molecules where the stereocenter is installed early and carried through the synthesis.[2] The demand for enantiopure amines has driven the development of sophisticated synthetic technologies that are not only selective and high-yielding but also align with the principles of green chemistry.[3][4] This guide focuses on the practical application of these technologies for the synthesis of this specific, high-value intermediate.

Biocatalytic Approaches: The Precision of Transaminases

Biocatalysis, particularly the use of transaminases (TAs), has emerged as a powerful and environmentally benign method for producing chiral amines.[4] These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor molecule to a ketone acceptor, creating a chiral amine with high enantioselectivity.[5]

Principle of Transaminase-Mediated Synthesis

Transaminases operate via a "ping-pong bi-bi" mechanism. The PLP cofactor first accepts the amino group from an amino donor (like isopropylamine or L-alanine), forming a pyridoxamine-5'-phosphate (PMP) intermediate. The PMP then transfers the amino group to the prochiral ketone substrate (4'-nitroacetophenone), regenerating the PLP and releasing the desired chiral amine product. The high stereoselectivity is dictated by the enzyme's chiral active site, which orients the ketone in a specific manner for the nucleophilic attack.

Two primary TA strategies are employed:

-

Asymmetric Synthesis (AS): A prochiral ketone is directly converted to a single enantiomer of the amine. This is the most atom-economical approach.

-

Kinetic Resolution (KR): A racemic amine is resolved by the enzyme selectively converting one enantiomer (e.g., the S-enantiomer) back to the ketone, leaving the desired R-enantiomer unreacted and thus enriched.[5]

Asymmetric Synthesis via (R)-Selective Transaminase

This is the preferred biocatalytic route, directly converting 4'-nitroacetophenone to this compound. The reaction equilibrium can be challenging but is effectively driven to the product side by using an amino donor like isopropylamine, which generates acetone as a volatile and easily removable byproduct.

Caption: Workflow for transaminase-mediated asymmetric synthesis.

-

Buffer Preparation: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 8.0-8.2. Add pyridoxal-5'-phosphate (PLP) to a final concentration of 1 mM.

-

Reaction Mixture: In a temperature-controlled vessel, add the (R)-selective transaminase (e.g., ATA-025) to a loading of 10-20 g/L.[6]

-

Substrate Addition: Add 4'-nitroacetophenone (e.g., 50 g/L) to the mixture. A co-solvent such as DMSO (10-20% v/v) can be used to improve substrate solubility.[6]

-

Initiation: Add the amino donor, isopropylamine, typically in a large molar excess (e.g., 1.0 M).

-

Incubation: Maintain the reaction at a controlled temperature (e.g., 42-45 °C) with gentle agitation for 24-48 hours.[6] Monitor the reaction progress by HPLC or GC.

-

Workup: Once the reaction reaches completion, stop the agitation. Adjust the pH to >10 with NaOH to ensure the amine is in its free base form.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate or MTBE. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Analysis: Determine the enantiomeric excess (ee) of the crude product using chiral HPLC or GC. The product can be further purified by distillation or crystallization if necessary.

Data Presentation: Performance of (R)-Selective Transaminases

| Enzyme Variant | Substrate Conc. (g/L) | Conditions | Conversion (%) | Enantiomeric Excess (ee%) | Reference |

| ATA-025 | 36.78 | 42.6 °C, pH 8.2, 5% enzyme | >96 | >98.5 | [6] |

| ATA-117 Mutant | 100 | 45 °C, pH 8.5, 20% DMSO | >95 | >99.9 | Adapted from[7] |

| Vf-TA Mutant | 50 | 30 °C, pH 7.5, 10% DMSO | >90 | >99 | Adapted from[5][8] |

Asymmetric Hydrogenation: A Chemocatalytic Strategy

Transition metal-catalyzed asymmetric hydrogenation is a cornerstone of modern organic synthesis, providing a highly efficient route to chiral molecules.[9] For the synthesis of this compound, this typically involves the hydrogenation of a pre-formed or in situ-generated N-arylimine using a chiral catalyst, often based on rhodium or iridium complexed with a chiral diphosphine ligand.[10]

Principle of Catalytic Asymmetric Hydrogenation

The key to enantioselectivity is the chiral ligand, which coordinates to the metal center and creates a chiral pocket. The imine substrate coordinates to the metal in a specific orientation due to steric and electronic interactions with the ligand. The delivery of hydrogen then occurs to one face of the C=N double bond, leading to the formation of one enantiomer of the amine in excess.

Caption: General workflow for lipase-catalyzed kinetic resolution.

Detailed Protocol: Lipase-Catalyzed Kinetic Resolution

-

Setup: To a solution of racemic 1-(4-nitrophenyl)ethanamine (1 equivalent) in an organic solvent (e.g., toluene), add the acyl donor (e.g., ethyl acetate, 1.5 equivalents).

-

Enzyme Addition: Add an immobilized lipase, such as Candida antarctica lipase B (CALB), to the mixture (e.g., 20% by weight relative to the amine).

-

Reaction: Stir the suspension at a controlled temperature (e.g., 40 °C).

-

Monitoring: Monitor the reaction progress by chiral HPLC, aiming for ~50% conversion. This ensures high enantiomeric excess for both the remaining amine and the formed amide.

-

Workup: When 50% conversion is reached, filter off the immobilized enzyme (which can often be reused).

-

Separation: The resulting mixture contains the (R)-amine and the (S)-amide. These can be separated by column chromatography or by an acid/base extraction, as the amide is neutral while the amine is basic.

Comparative Analysis of Synthetic Strategies

The choice of synthetic route depends heavily on the specific requirements of the project, including scale, cost, available equipment, and green chemistry considerations.

| Feature | Biocatalysis (Transaminase) | Asymmetric Hydrogenation | Kinetic Resolution (Lipase) |

| Theoretical Yield | ~100% (Asymmetric Synthesis) | ~100% | 50% |

| Atom Economy | Excellent | Very Good | Poor |

| Catalyst Source | Renewable (Enzymes) | Precious Metals (Rh, Ir) | Renewable (Enzymes) |

| Operating Conditions | Mild (aqueous, ambient T/P) | Often requires high pressure/temp | Mild (organic solvent, ambient T/P) |

| Environmental Impact | Low (often aqueous media) | Higher (metal catalysts, solvents) | Moderate (organic solvents) |

| Key Advantage | High selectivity, green process | High throughput, broad scope | Simplicity, readily available catalysts |

| Key Disadvantage | Equilibrium limitations, substrate scope | Cost of metals/ligands, H₂ handling | 50% yield cap, separation required |

Conclusion

The enantioselective synthesis of this compound can be achieved through several robust and high-fidelity methods. Biocatalytic asymmetric synthesis using (R)-selective transaminases represents the state-of-the-art in green and efficient manufacturing, offering near-perfect enantioselectivity and high yields from a prochiral ketone. For applications where chemocatalysis is preferred, transition metal-catalyzed asymmetric hydrogenation provides a rapid and highly effective alternative with excellent enantiocontrol. While limited by a 50% theoretical yield, enzymatic kinetic resolution remains a valuable and straightforward technique for obtaining enantiopure material from a racemic starting material. The selection of the optimal method will ultimately be guided by a balance of economic, environmental, and process-specific factors.

References

-

Shin, J. S., & Kim, B. G. (2002). Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology and Bioengineering, 77(6), 723-728. [Link]

-

Wang, D., et al. (2020). Direct catalytic asymmetric synthesis of α-chiral primary amines. Chemical Society Reviews, 49(15), 5310-5348. [Link]

-

Ellman, J. A., et al. Asymmetric Synthesis of Amines. Ellman Laboratory Website. [Link]

-

Ito, M., et al. (2021). Rhodium-Catalyzed Highly Enantioselective Hydrogenation of a Tetrasubstituted Enamine. Organic Process Research & Development, 25(3), 603-608. [Link]

-

Uematsu, N., et al. (1999). A Chiral Rhodium Complex for Rapid Asymmetric Transfer Hydrogenation of Imines with High Enantioselectivity. Organic Letters, 1(5), 753-755. [Link]

-

Tan, X., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(22), 14035-14115. [Link]

-

Vidal-Ferran, A., et al. (2013). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews, 42(2), 715-749. [Link]

-

Gao, W., et al. (2010). Rhodium-catalyzed enantioselective hydrogenation of β-acylamino nitroolefins: a new approach to chiral β-amino nitroalkanes. Angewandte Chemie International Edition, 49(49), 9460-9463. [Link]

-

ResearchGate. 2-(4-Nitrophenyl)ethan-1-amine 1 based transaminase screening. ResearchGate Website. [Link]

-

Horváth, Z., et al. (2021). Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. RSC Advances, 11(3), 1629-1636. [Link]

-

Wikipedia. Kinetic resolution. Wikipedia Website. [Link]

-

Sutton, P. W. (2017). The development of novel biocatalytic routes for the synthesis of enantiomerically-pure chiral amines. University of Manchester Thesis. [Link]

-

Cosgrove, S. C., et al. (2023). Cofactor-free biocatalytic hydrogenation of nitro compounds for synthesis of amines. ChemRxiv. [Link]

- WO 2015/155664 A1. Process for the preparation of mirabegron.

-

Wu, S. (2022). Discovery, Engineering and Application of Transaminases in Biocatalysis. University of Greifswald Dissertation. [Link]

-

Khatik, A. M., et al. (2023). Transaminase-mediated chiral selective synthesis of (1R)-(3-methylphenyl)ethan-1-amine from 1-(3-methylphenyl)ethan-1-one: process minutiae, optimization, characterization and 'What If studies'. Bioprocess and Biosystems Engineering, 46(2), 207-225. [Link]

-

Bode, J. W. Kinetic resolution of amines. Bode Research Group Website. [Link]

-

Han, S., et al. (2022). Engineering Novel (R)-Selective Transaminase for Efficient Symmetric Synthesis of d-Alanine. Applied and Environmental Microbiology, 88(8), e0008422. [Link]

-

Taylor & Francis. Kinetic resolution – Knowledge and References. Taylor & Francis Website. [Link]

-

Arseniyadis, S., et al. (2004). Kinetic resolution of amines: a highly enantioselective and chemoselective acetylating agent with a unique solvent-induced reversal of stereoselectivity. Angewandte Chemie International Edition, 43(25), 3314-3317. [Link]

Sources

- 1. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Direct catalytic asymmetric synthesis of α-chiral primary amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. research.manchester.ac.uk [research.manchester.ac.uk]

- 5. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]

- 6. Transaminase-mediated chiral selective synthesis of (1R)-(3-methylphenyl)ethan-1-amine from 1-(3-methylphenyl)ethan-1-one: process minutiae, optimization, characterization and 'What If studies' - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Engineering Novel (R)-Selective Transaminase for Efficient Symmetric Synthesis of d-Alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

A Senior Application Scientist's Guide to (R)-1-(4-Nitrophenyl)ethanamine

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of (R)-1-(4-Nitrophenyl)ethanamine, a chiral amine of significant interest in pharmaceutical and chemical synthesis. We will move beyond basic identifiers to explore its core physicochemical properties, stereochemistry, applications, and the analytical methodologies required for its characterization.

Core Molecular and Physical Properties

This compound is an organic compound distinguished by a chiral center at the ethylamine group attached to a 4-nitrophenyl ring.[1] This chirality is fundamental to its applications in asymmetric synthesis.

The essential molecular details are summarized below:

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O₂ | PubChem[2] |

| Molecular Weight | 166.18 g/mol | PubChem[2][3] |

| IUPAC Name | (1R)-1-(4-nitrophenyl)ethanamine | PubChem[2] |

| CAS Number | 22038-87-5 | ChemBK[1] |

| Canonical SMILES | C[O-]">C@HN | PubChem[2] |

| InChI Key | RAEVOBPXEHVUFY-ZCFIWIBFSA-N | PubChem[2] |

| Appearance | Typically a solid | N/A |

| Hydrochloride Salt M.P. | 248-250 °C | Sigma-Aldrich[4] |

These fundamental properties are the bedrock for any experimental design, influencing everything from solvent selection to reaction stoichiometry. The compound is often supplied and used as its hydrochloride salt to improve stability and handling.[4][5][6]

The Critical Role of Chirality

The "(R)" designation in this compound signifies a specific three-dimensional arrangement of the atoms around the chiral carbon (the carbon atom bonded to the methyl group, the amino group, the hydrogen atom, and the nitrophenyl ring). This specific enantiomer is dextrorotatory.[1]

In drug development, isolating a single enantiomer is often crucial. The "other" enantiomer (in this case, the (S)-enantiomer) may be inactive or, in some cases, cause undesirable side effects. Therefore, the ability to synthesize or resolve the specific (R)-enantiomer is a key challenge and a primary reason for this compound's utility.[]

Applications in Synthesis and Drug Development

This compound is primarily valued as a chiral building block and a resolving agent in the pharmaceutical and chemical industries.[1][][8]

-

Chiral Intermediate: It serves as a starting material for the synthesis of more complex chiral molecules. Its amine group provides a reactive handle for a wide range of chemical transformations, while the nitro group can be readily reduced to an amine, opening further synthetic pathways.[9] For example, it is a known intermediate in the synthesis of Mirabegron, a medication for overactive bladder.[10]

-

Chiral Resolving Agent: The amine functionality allows it to react with racemic carboxylic acids to form diastereomeric salts.[11] These diastereomeric salts possess different physical properties, most notably solubility, which allows them to be separated by fractional crystallization.[11][12] Once separated, the chiral acid can be recovered from the salt, now as a single enantiomer.[11]

Experimental Protocol: Chiral Resolution of a Racemic Acid

This protocol provides a generalized, self-validating workflow for using this compound to resolve a generic racemic carboxylic acid.

Objective: To separate a racemic carboxylic acid into its constituent enantiomers.

Materials:

-

Racemic carboxylic acid

-

This compound (resolving agent)

-

Selection of solvents for screening (e.g., methanol, ethanol, isopropanol, ethyl acetate)

-

Hydrochloric acid (HCl), 1M solution

-

Sodium hydroxide (NaOH), 1M solution

-

Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)[12]

-

Anhydrous sodium sulfate or magnesium sulfate

-

Chiral HPLC column for analysis

Methodology:

-

Screening for Diastereomeric Salt Formation (Causality: The goal is to find a solvent system where one diastereomeric salt is significantly less soluble than the other). [12] a. In separate small test tubes, dissolve the racemic acid and 0.5-1.0 molar equivalents of this compound in a small amount of various heated solvents. b. Allow the solutions to cool slowly to room temperature. Observe for the formation of a crystalline precipitate. c. The solvent system that yields a good quantity of crystalline solid is chosen for the preparative scale resolution.

-

Preparative Scale Salt Formation a. Dissolve the racemic carboxylic acid in the chosen solvent with gentle heating. b. In a separate flask, dissolve 0.5 equivalents of this compound in the minimum amount of the same hot solvent. c. Add the resolving agent solution to the acid solution. Stir and allow to cool slowly to room temperature, then potentially cool further in an ice bath to maximize crystallization.

-

Isolation of the Diastereomeric Salt a. Collect the precipitated crystals by vacuum filtration. b. Wash the crystals with a small amount of cold solvent to remove impurities from the mother liquor. c. Dry the crystalline salt.

-

Validation Step 1: Enantiomeric Enrichment Analysis a. Take a small sample of the isolated salt. Liberate the acid by dissolving the salt in 1M NaOH and extracting with an organic solvent. Acidify the aqueous layer with 1M HCl and extract the liberated carboxylic acid with an organic solvent. b. Analyze the extracted acid via chiral HPLC to determine the enantiomeric excess (e.e.). A successful resolution will show one enantiomer significantly enriched.[12]

-

Liberation of the Enantiopure Acid a. Suspend the bulk of the dried diastereomeric salt in water. b. Add 1M HCl until the solution is acidic (pH ~1-2). This protonates the resolving agent, making it water-soluble, and keeps the carboxylic acid in its neutral, less water-soluble form. c. Extract the pure enantiomeric acid into an organic solvent (e.g., ethyl acetate) multiple times. d. Combine the organic layers, dry with anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.

-

Validation Step 2: Final Purity and Yield a. Determine the final yield of the resolved acid. b. Confirm the enantiomeric purity of the final product using chiral HPLC.

Safety and Handling

This compound and its salts must be handled with appropriate care in a laboratory setting.

-

Hazards: The compound is classified as an irritant to the skin, eyes, and respiratory system.[5] Avoid formation and inhalation of dust.[13]

-

Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat.[1][13] Work in a well-ventilated area or a chemical fume hood.[5]

-

Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials like strong oxidizing agents.[14] Some sources note the hydrochloride salt is hygroscopic and light-sensitive.[8]

In case of accidental contact, rinse the affected area with plenty of water and seek medical advice.[13][14]

Conclusion

This compound is a valuable tool in the arsenal of chemists and pharmaceutical scientists. Its defined stereochemistry allows for its use as both a chiral building block and an effective resolving agent. Understanding its fundamental properties, the principles of its application in chiral resolution, and the appropriate analytical and safety protocols are essential for leveraging this molecule to its full potential in the synthesis of enantiomerically pure compounds.

References

-

ChemBK. (1R)-1-(4-nitrophenyl)ethanamine. Available at: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

-

ChemBK. (1R)-1-(4-nitrophenyl)ethanamine hydrochloride. Available at: [Link]

-

Angene Chemical. (2025). Safety Data Sheet: this compound hydrochloride. Available at: [Link]

-

PubChem. 1-(4-Nitrophenyl)ethanamine. National Center for Biotechnology Information. Available at: [Link]

-

Acme Bioscience. (S)-1-(4-Nitrophenyl)ethylamine Hydrochloride. Available at: [Link]

-

Wikipedia. Chiral resolution. Available at: [Link]

- Google Patents. (2015). WO 2015/155664 A1.

-

Ningbo Inno Pharmchem Co., Ltd. 2-(4-Nitrophenyl)ethanamine Hydrochloride: A Versatile Chemical Compound with Wide Applications. Available at: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | C8H10N2O2 | CID 1268056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(4-Nitrophenyl)ethanamine | C8H10N2O2 | CID 591995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound hydrochloride | 57233-86-0 [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. This compound hydrochloride | CymitQuimica [cymitquimica.com]

- 8. (S)-1-(4-Nitrophenyl)ethylamine Hydrochloride - Best Price for Research R&D Applications [jigspharma.com]

- 9. nbinno.com [nbinno.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. Chiral resolution - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. angenechemical.com [angenechemical.com]

- 14. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to the Core Chemical Reactions of (R)-1-(4-Nitrophenyl)ethanamine

Abstract

(R)-1-(4-Nitrophenyl)ethanamine is a pivotal chiral building block in modern organic synthesis, particularly within the pharmaceutical industry. Its unique structure, featuring a stereogenic center adjacent to an aromatic ring functionalized with a versatile nitro group, makes it an invaluable intermediate for the asymmetric synthesis of complex bioactive molecules. This guide provides a comprehensive exploration of the synthesis, chiral resolution, and key downstream chemical transformations of this amine. We will delve into the mechanistic underpinnings of these reactions, present field-proven experimental protocols, and offer insights into the strategic choices that drive reaction design and optimization for researchers, chemists, and drug development professionals.

Introduction: The Strategic Importance of a Chiral Intermediate

Chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals and agrochemicals.[1] The biological activity of such molecules is often confined to a single enantiomer, necessitating stereocontrolled synthetic strategies. This compound, with its defined stereochemistry and reactive handles—the primary amine and the nitro group—serves as a critical starting point for constructing more elaborate chiral molecules. The nitro group can be readily reduced to an aniline, providing a site for further functionalization, while the primary amine is a nucleophilic center for acylation, alkylation, and other bond-forming reactions.[2] Its application as an intermediate in the synthesis of drugs like Mirabegron, a β3 adrenergic agonist, underscores its industrial relevance.[3][4] This guide will illuminate the core chemical principles that make this compound a cornerstone of asymmetric synthesis.

Synthesis and Enantiomeric Purification

The industrial availability of enantiomerically pure this compound is predicated on two critical stages: the synthesis of the racemic mixture and its subsequent separation into constituent enantiomers, a process known as chiral resolution.

Synthesis of Racemic 1-(4-Nitrophenyl)ethanamine

The preparation of the racemic amine is typically achieved through the nitration of a suitable precursor. A common industrial method involves a multi-step sequence starting from β-phenylethylamine.[4][5]

Typical Synthetic Pathway:

-

Amine Protection: The highly reactive primary amine of β-phenylethylamine is first protected, often as an amide (e.g., using acetic anhydride to form an acetamide). This prevents unwanted side reactions during nitration and deactivates the aromatic ring slightly, helping to control the regioselectivity of the subsequent step.[4]

-

Nitration: The protected intermediate undergoes electrophilic aromatic substitution. A mixture of concentrated nitric acid and sulfuric acid is used to introduce a nitro group onto the aromatic ring. The directing effect of the ethylamine side chain favors substitution at the para position.[5]

-

Deprotection: The protecting group is removed, typically by acid hydrolysis, to liberate the primary amine and yield the hydrochloride salt of racemic 1-(4-nitrophenyl)ethanamine.[5]

The following workflow illustrates this common synthetic approach.

Caption: General workflow for the synthesis of racemic 1-(4-nitrophenyl)ethanamine.

Chiral Resolution: Isolating the (R)-Enantiomer

Obtaining the single, desired (R)-enantiomer from the racemic mixture is the most critical step and can be accomplished through several advanced techniques.[6]

This traditional method relies on the principle that while enantiomers have identical physical properties, diastereomers do not.[7] The racemic amine is reacted with a chiral resolving agent, typically a chiral acid like (+)-tartaric acid or (-)-mandelic acid, to form a pair of diastereomeric salts.[6][8]

-

(R)-Amine + (R,R)-Tartaric Acid → (R,R,R)-Diastereomeric Salt

-

(S)-Amine + (R,R)-Tartaric Acid → (S,R,R)-Diastereomeric Salt

Due to their different spatial arrangements, these diastereomeric salts exhibit different solubilities in a given solvent. This allows for the selective crystallization of one diastereomer, while the other remains in solution. The crystallized salt is then isolated, and the chiral resolving agent is removed by treatment with a base to yield the enantiomerically pure amine.[7]

Caption: Workflow for chiral resolution by diastereomeric salt crystallization.

Enzymatic methods offer high selectivity under mild conditions.[9] Kinetic resolution involves the use of an enzyme, typically a lipase such as Candida antarctica Lipase B (CALB), which selectively catalyzes the acylation of one enantiomer over the other.[7][10]

In the presence of an acyl donor (e.g., ethyl acetate), the enzyme will preferentially acylate the (S)-enantiomer, converting it into an amide. The (R)-enantiomer remains largely unreacted. The resulting mixture of the (R)-amine and the (S)-amide can then be easily separated by standard chemical techniques (e.g., extraction), as they have significantly different chemical properties. The primary drawback of EKR is its theoretical maximum yield of 50% for the desired product.[11]

To overcome the 50% yield limitation of EKR, dynamic kinetic resolution (DKR) is employed. This advanced technique combines the highly selective enzymatic reaction of EKR with the simultaneous, in-situ racemization of the slower-reacting enantiomer.[12][13]

A racemization catalyst (often a ruthenium or palladium complex) is added to the reaction.[10][13] As the enzyme consumes the (S)-amine by converting it to the (S)-amide, the remaining (R)-amine is continuously racemized back into a 1:1 mixture of (R)- and (S)-amines by the metal catalyst. This ensures that the substrate for the enzymatic acylation is constantly replenished, allowing for the theoretical conversion of 100% of the starting racemic amine into a single enantiomer of the acylated product.[10]

Caption: The principle of Dynamic Kinetic Resolution (DKR).

| Resolution Method | Principle | Max Yield (Desired Enantiomer) | Key Reagents |

| Diastereomeric Crystallization | Formation and separation of diastereomeric salts with different solubilities. | ~50% (can be higher with racemization of mother liquor) | Chiral acids (e.g., Tartaric Acid, Mandelic Acid)[8] |

| Enzymatic Kinetic Resolution (EKR) | Enzyme-catalyzed selective reaction of one enantiomer. | 50% | Lipases (e.g., CALB), Acyl Donors (e.g., Ethyl Acetate)[7] |

| Dynamic Kinetic Resolution (DKR) | EKR combined with in-situ racemization of the unreacted enantiomer. | >95% (approaching 100%) | Lipase, Acyl Donor, Racemization Catalyst (e.g., Ru or Pd complex)[10][13] |

Key Chemical Transformations

Once obtained in enantiomerically pure form, this compound is a versatile substrate for several key reactions.

Reduction of the Nitro Group

The conversion of the nitro group to a primary amino group (aniline) is one of the most common and synthetically useful transformations. This reaction dramatically alters the electronic properties of the aromatic ring and provides a new nucleophilic site for further functionalization.[2]

Reaction: this compound → (R)-1-(4-Aminophenyl)ethanamine

This reduction can be achieved using various methods:

-

Catalytic Hydrogenation: This is a clean and efficient method using hydrogen gas (H₂) and a metal catalyst, most commonly Palladium on carbon (Pd/C). The reaction is typically run at moderate pressures and room temperature.[14]

-

Metal-Acid Systems: A classic and robust method involves the use of a metal such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, typically hydrochloric acid (HCl).[2][15] This method is often preferred in industrial settings due to its cost-effectiveness.

Protocol: Reduction of Nitro Group using Fe/HCl

-

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound and a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Reagent Addition: Add iron powder (typically 3-5 equivalents) to the solution.

-

Reaction Initiation: Slowly add concentrated hydrochloric acid dropwise. The reaction is exothermic and may require cooling to maintain control.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture and filter it through celite to remove the iron salts.

-

Neutralization & Extraction: Neutralize the filtrate with an aqueous base (e.g., NaOH or Na₂CO₃) to a pH > 10. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (R)-1-(4-aminophenyl)ethanamine, which can be further purified by chromatography or crystallization.

N-Acylation

The primary amine of this compound is nucleophilic and readily reacts with acylating agents to form stable amide bonds.[16] This reaction is fundamental for incorporating the chiral amine into larger molecular frameworks.

Reaction: this compound + R'-COCl → (R)-N-(1-(4-Nitrophenyl)ethyl)acetamide

Common acylating agents include:

-

Acid Chlorides (R'-COCl)

-

Acid Anhydrides ((R'-CO)₂O)

The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl or carboxylic acid byproduct generated during the reaction.[17]

Protocol: N-Acylation with an Acid Chloride

-

Setup: Dissolve this compound in an anhydrous aprotic solvent (e.g., dichloromethane, THF) in a flask under an inert atmosphere (e.g., nitrogen).

-

Base Addition: Add a slight excess (1.1-1.5 equivalents) of a base like triethylamine.

-

Acylation: Cool the mixture in an ice bath (0 °C). Slowly add the acid chloride (1.0-1.1 equivalents) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

-

Workup: Quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.

-

Extraction: Separate the organic layer. Wash sequentially with dilute acid (e.g., 1M HCl), water, and brine.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and evaporate the solvent to yield the acylated product, which can be purified by column chromatography or recrystallization.[18]

Conclusion

This compound stands as a testament to the power of chiral intermediates in modern chemistry. Its synthesis, resolution, and subsequent functionalization represent a confluence of classical and contemporary synthetic techniques. Understanding the nuances of its core reactions—from diastereomeric salt formation and enzymatic resolutions to the strategic reduction of its nitro group and acylation of its amine—is essential for any scientist engaged in the field of asymmetric synthesis. The methodologies outlined in this guide provide a robust foundation for the effective utilization of this versatile building block in the development of next-generation pharmaceuticals and fine chemicals.

References

-

ChemBK. (1R)-1-(4-nitrophenyl)ethanamine hydrochloride. [Link]

-

Paetzold, J., & Bäckvall, J. E. (2005). Chemoenzymatic dynamic kinetic resolution of primary amines. Journal of the American Chemical Society, 127(50), 17620-17621. [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. [Link]

-

Wikipedia. (n.d.). Chiral resolution. [Link]

-

Kim, M. J., et al. (2007). Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization. Organic Letters, 9(7), 1157-1159. [Link]

-

Jasperse, C. (n.d.). Reactions of Amines. [Link]

- Google Patents. (2018). A kind of preparation method of p-nitrophenyl ethylamine hydrochloride. CN107759477A.

- Google Patents. (2015).

-

PubChem. (n.d.). This compound. CID 1268056. [Link]

-

ResearchGate. (n.d.). Chemoenzymatic Dynamic Kinetic Resolution of Amines in Fully Continuous-Flow Mode. [Link]

-

Onyx Scientific. (n.d.). Chiral Resolution Screening. [Link]

-

DiVA portal. (n.d.). Enzymatic Cascade for Dynamic Kinetic Resolution of Amines. [Link]

-

Organic Chemistry Portal. (2005). Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. [Link]

-

Cardiff University Blogs. (n.d.). CH3404 Asymmetric Synthesis of Pharmaceuticals and Natural Products LCM Lectures 1-3. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

-

Ellman Laboratory, Yale University. (n.d.). Asymmetric Synthesis of Amines. [Link]

-

RSC Publishing. (n.d.). Efficient one-pot hydrogenation and acetylation of 4-nitrophenol for selective synthesis of 4-aminophenol and paracetamol with a reusable Ni catalyst. [Link]

-

YouTube. (2018). Amine Synthesis Reactions. [Link]

- Google Patents. (2001).

-

ResearchGate. (2008). Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. [Link]

-

Purdue Chemistry. (n.d.). The Ghosh Laboratory: New Asymmetric Synthesis Research. [Link]

-

Sciencemadness.org. (n.d.). Fe-HCl: An Efficient Reagent for Deprotection of Oximes as well as Selective Oxidative Hydrolysis of Nitroalkenes and Nitroalkanes to Ketones. [Link]

-

ResearchGate. (2021). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). [Link]

-

NIH National Library of Medicine. (n.d.). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. [Link]

-

PubChem. (n.d.). 1-(4-Nitrophenyl)ethanamine. CID 591995. [Link]

-

NIH National Library of Medicine. (2022). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). [Link]

-

Scribd. (n.d.). 4 Nitrophenethylamine. [Link]

Sources

- 1. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Different synthetic pathways of 4-Nitrophenethylamine hydrochloride_Chemicalbook [chemicalbook.com]

- 5. CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride - Google Patents [patents.google.com]

- 6. Chiral resolution - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. onyxipca.com [onyxipca.com]

- 9. researchgate.net [researchgate.net]

- 10. Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines [organic-chemistry.org]

- 11. diva-portal.org [diva-portal.org]

- 12. Chemoenzymatic dynamic kinetic resolution of primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization [organic-chemistry.org]

- 14. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 15. sciencemadness.org [sciencemadness.org]

- 16. US6211384B1 - Methods for the acylation of amine compounds - Google Patents [patents.google.com]

- 17. youtube.com [youtube.com]

- 18. rsc.org [rsc.org]

A Journey Through Chirality: The Discovery and Evolution of Chiral Amine Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Indispensable Amine

Chiral amines are not merely a class of organic compounds; they are foundational pillars in the architecture of life and medicine. These molecules, distinguished by a stereogenic center at or near a nitrogen atom, are ubiquitous in pharmaceuticals, agrochemicals, and natural products.[1][2] In fact, it is estimated that over 40% of commercial pharmaceuticals contain a chiral amine motif, where the specific three-dimensional arrangement is often the key determinant of biological activity and therapeutic efficacy.[3][4] This guide provides a comprehensive journey through the history and discovery of chiral amine synthesis, tracing its evolution from the brute-force methods of the 19th century to the elegant and highly efficient catalytic strategies that define modern chemistry. We will explore the fundamental challenges that confronted early chemists and the paradigm-shifting innovations that have enabled the precise, predictable, and sustainable synthesis of these vital building blocks.

Chapter 1: The Age of Separation: Early Encounters with Chirality

Before chemists could dream of selectively creating a single enantiomer, they first had to contend with the challenge of separating them. The initial era of chiral science was defined not by synthesis, but by resolution.

The Foundational Discovery: Diastereomeric Salt Resolution

The story begins with Louis Pasteur's groundbreaking work in 1849. While meticulously studying crystals of sodium ammonium tartrate, he accomplished the first-ever chiral resolution by manually separating the mirror-image crystals.[5] He soon developed a more practical chemical method, reacting a racemic mixture with a single enantiomer of a different compound—a "resolving agent"—to form diastereomers.[5][6]

The underlying principle is elegantly simple: while enantiomers share identical physical properties, diastereomers do not. By reacting a racemic amine mixture (a 50:50 mix of (R)- and (S)-enantiomers) with an enantiomerically pure chiral acid (like (R,R)-tartaric acid), two diastereomeric salts are formed: [(R)-amine·(R,R)-tartrate] and [(S)-amine·(R,R)-tartrate]. These salts possess different solubilities, allowing one to be crystallized preferentially from solution. The crystallized salt can then be isolated and treated with a base to liberate the desired, enantiomerically pure amine. This method, introduced by Pasteur in 1853 using the alkaloid cinchotoxine, became the workhorse of chiral chemistry for over a century.[5][6]

Kinetic Resolution: A Race Against Time

An alternative approach, known as kinetic resolution, exploits differences in reaction rates. In this strategy, a chiral catalyst or reagent reacts with one enantiomer of a racemic mixture faster than the other. Early examples often employed enzymes like lipases, which could selectively acylate one amine enantiomer, leaving the other unreacted.[7][8] The acylated product and the unreacted amine, now being different chemical species, could be easily separated.

While clever, both classical and kinetic resolution suffer from a critical, inherent flaw: a theoretical maximum yield of 50% for a single enantiomer.[5] For industries like pharmaceuticals, where efficiency and sustainability are paramount, discarding half of the starting material was economically and environmentally untenable. This fundamental limitation created immense pressure for a paradigm shift—a move from separating isomers to selectively synthesizing them.

Chapter 2: The Dawn of Asymmetric Synthesis: The Catalyst is the Key

The latter half of the 20th century witnessed a revolution that would reshape chemical synthesis. The goal was no longer to resolve a racemic mixture but to use a small amount of a chiral catalyst to generate large quantities of a single enantiomer from a non-chiral starting material. This is the essence of asymmetric catalysis.

Transition Metal Catalysis: A Nobel-Winning Breakthrough

The field of asymmetric catalysis was born in the laboratories of industrial and academic pioneers who recognized that a chiral ligand could create a biased, three-dimensional environment around a metal center. This chiral pocket could then force a reaction to proceed along a specific stereochemical pathway.